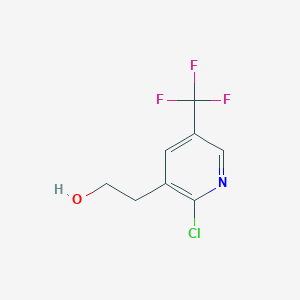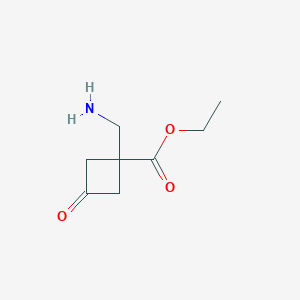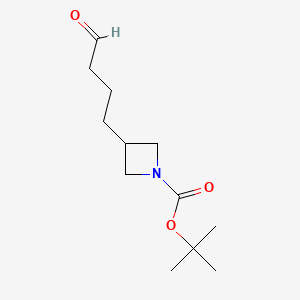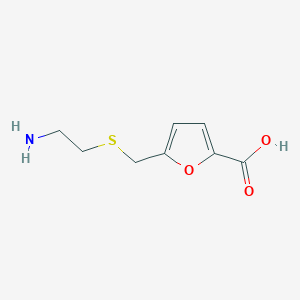
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid: is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol This compound features a furan ring substituted with a carboxylic acid group and a thioether-linked aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Thioether Group: The thioether linkage can be introduced by reacting the furan derivative with a suitable thiol compound under mild conditions.
Aminoethyl Substitution: The aminoethyl group can be introduced through nucleophilic substitution reactions, often using ethylenediamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antimicrobial and anticancer research.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mécanisme D'action
The mechanism by which 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering or blocking signaling pathways.
Comparaison Avec Des Composés Similaires
- 5-(((2-Hydroxyethyl)thio)methyl)furan-2-carboxylic acid
- 5-(((2-Methylthioethyl)thio)methyl)furan-2-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl vs. aminoethyl) can significantly alter the compound’s reactivity and biological activity.
- Unique Properties: 5-(((2-Aminoethyl)thio)methyl)furan-2-carboxylic acid’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
5-(2-aminoethylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c9-3-4-13-5-6-1-2-7(12-6)8(10)11/h1-2H,3-5,9H2,(H,10,11) |
Clé InChI |
YDODNGVOORAMQC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)CSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


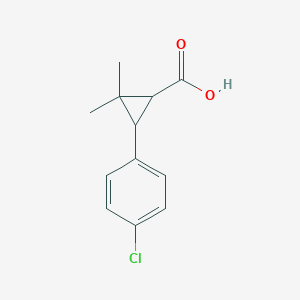

![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
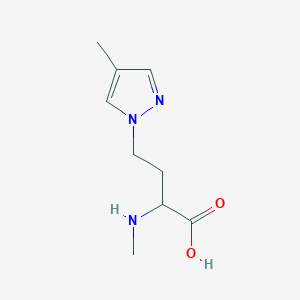


![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
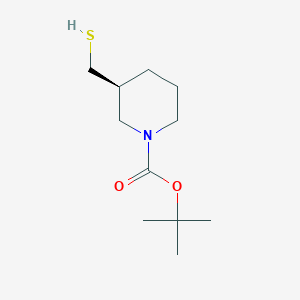
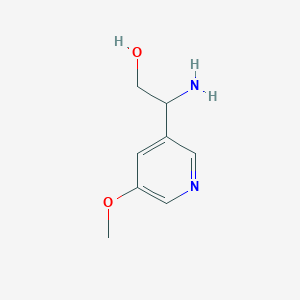
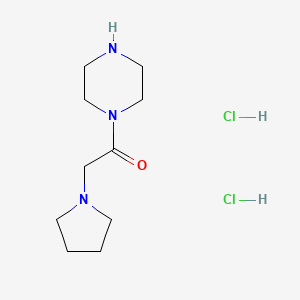
![2-{1-[(3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methylhexanoyl]azetidin-3-yl}acetic acid](/img/structure/B15324221.png)
